1-[2-(3-Methoxypropoxy)-5-methylphenyl]-ethylamine
Overview
Description
1-[2-(3-Methoxypropoxy)-5-methylphenyl]-ethylamine is an organic compound with a complex structure that includes a methoxypropoxy group, a methylphenyl group, and an ethylamine group
Preparation Methods
The synthesis of 1-[2-(3-Methoxypropoxy)-5-methylphenyl]-ethylamine typically involves multiple steps. One common method starts with the preparation of the intermediate 1-[2-(3-Methoxypropoxy)-5-methylphenyl]ethanone. This intermediate can be synthesized through a Friedel-Crafts acylation reaction, where 3-methoxypropyl chloride reacts with 5-methylphenylacetone in the presence of a Lewis acid catalyst such as aluminum chloride.
The next step involves the reduction of 1-[2-(3-Methoxypropoxy)-5-methylphenyl]ethanone to this compound. This reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride under controlled conditions.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and cost-effectiveness.
Chemical Reactions Analysis
1-[2-(3-Methoxypropoxy)-5-methylphenyl]-ethylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, converting ketones or aldehydes back to alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles like halides or amines under appropriate conditions.
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to facilitate the desired transformations.
Scientific Research Applications
1-[2-(3-Methoxypropoxy)-5-methylphenyl]-ethylamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, serving as a building block for various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development for treating specific medical conditions.
Industry: It is used in the production of specialty chemicals and materials, contributing to advancements in industrial processes.
Mechanism of Action
The mechanism of action of 1-[2-(3-Methoxypropoxy)-5-methylphenyl]-ethylamine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparison with Similar Compounds
1-[2-(3-Methoxypropoxy)-5-methylphenyl]-ethylamine can be compared with similar compounds such as:
1-[2-(3-Methoxypropoxy)-5-methylphenyl]ethanone: This compound is an intermediate in the synthesis of this compound and shares similar structural features.
1-[2-(3-Methoxypropoxy)ethyl]-5-(methylamino)-1,2,5,6,7,8-hexahydroquinolin-2-one: This compound has a similar methoxypropoxy group but differs in its overall structure and functional groups.
(1-{[2-(3-Methoxypropoxy)ethyl]amino}cyclopentyl)methanol: This compound also contains a methoxypropoxy group and an ethylamine group, but its cyclopentyl structure sets it apart.
Properties
IUPAC Name |
1-[2-(3-methoxypropoxy)-5-methylphenyl]ethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO2/c1-10-5-6-13(12(9-10)11(2)14)16-8-4-7-15-3/h5-6,9,11H,4,7-8,14H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGLGJGXLXLONNF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCCOC)C(C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.